1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one

Lipophilicity Permeability Drug‑likeness

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one (CAS 1915605-22-9) is a synthetic N‑aryl‑γ‑lactam. The molecule couples a pyrrolidin-2-one ring to the 1‑position of a naphthalene core bearing a single bromine at the 4‑position.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B7975493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C14H12BrNO/c15-12-7-8-13(16-9-3-6-14(16)17)11-5-2-1-4-10(11)12/h1-2,4-5,7-8H,3,6,9H2
InChIKeyXBUWERCOIZRRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one: Defined Properties and Sourcing Specifications for Research Procurement


1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one (CAS 1915605-22-9) is a synthetic N‑aryl‑γ‑lactam [1]. The molecule couples a pyrrolidin-2-one ring to the 1‑position of a naphthalene core bearing a single bromine at the 4‑position. With a molecular formula of C₁₄H₁₂BrNO and a molecular weight of 290.15 g mol⁻¹, the compound presents a moderate computed lipophilicity (XLogP3 = 3.3), a low topological polar surface area (20.3 Ų), and zero hydrogen‑bond donors [1]. These physicochemical attributes situate 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one as a compact, neutral scaffold suitable for fragment‑based or property‑driven lead optimisation campaigns in medicinal chemistry as well as for materials‑science building‑block applications .

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one: The Risk of Generic Substitution in Naphthyl‑Lactam Procurement


Close structural relatives such as the unsubstituted 1-(naphthalen-1-yl)pyrrolidin-2-one or the regioisomeric 1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one share the same core architecture yet cannot be interchanged without quantitative justification. The 4‑bromo substituent markedly elevates computed (and empirically observed) lipophilicity by approximately 0.7 log units relative to the des‑bromo parent while preserving an identical polar surface area [1][2]. This translates directly into altered membrane permeation, metabolic stability, and target‑binding thermodynamics. Furthermore, the specific connectivity of the bromine dictates reactivity in cross‑coupling chemistry and affects the recognition of the molecule inside a biological binding pocket in a way that cannot be extrapolated from the 6‑bromo isomer [1]. The short overview below quantifies these differences to support evidence‑based selection.

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one: Quantitative Evidence Dimensions for Differentiated Procurement


Enhanced Lipophilicity Without Polarity Penalty Relative to the Des‑Bromo Analog

Introduction of a bromine at the naphthalene 4‑position raises the computed XLogP3 from 2.6 (des‑bromo parent) to 3.3 (4‑bromo target), a Δ of +0.7 log units [1][2]. The topological polar surface area remains unchanged at 20.3 Ų, meaning the gain in lipophilicity is achieved without increasing polarity or introducing an additional hydrogen‑bond donor. This “clean” modulation of physicochemical space is particularly valuable when tuning the permeability of a congeneric series without altering molecular recognition elements.

Lipophilicity Permeability Drug‑likeness

Regioisomeric Identity: 4‑Bromo vs. 6‑Bromo Substitution Determines Synthetic and Biological Vector

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one and its 6‑bromo‑2‑naphthyl isomer share identical molecular weight (290.15 g mol⁻¹), formula, and computed logP/TPSA [1][2]. The differentiation resides solely in the position of the bromine on the naphthalene nucleus. The 4‑bromo substitution places the halogen adjacent to the pyrrolidinone‑bearing carbon (C1), creating a sterically and electronically distinct environment compared with the 6‑bromo isomer, where the bromine is remote from the point of attachment. This positional difference critically influences: (i) the regiochemical outcome of Pd‑catalysed cross‑couplings, where oxidative addition rates differ for 1‑bromo vs. 2‑bromo naphthalenes; and (ii) the molecular shape of the binding vector when the scaffold acts as a pharmacophore, because the bromine’s location alters the electron density of the attached ring system and the preferred torsional angle between the naphthalene and pyrrolidinone planes [3].

Regioisomerism Structure–Activity Relationship Cross‑Coupling

Privileged Pharmacophoric Space: Naphthyl Pyrrolidinones Explicitly Claimed in Analgesic and Anti‑Inflammatory Patents

The class of N‑aryl pyrrolidin‑2‑ones in which the aryl group is a substituted naphthyl ring is explicitly claimed in US 4,476,311, which describes analgesic and anti‑inflammatory 4‑carboxy‑pyrrolidin‑2‑one compounds [1]. The generic Markush structure of this patent includes R₂ as ‘aryl, substituted aryl … naphthyl, and substituted naphthyl’. 1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one maps directly onto this privileged chemical space, providing a concrete starting point for follow‑up medicinal chemistry. In contrast, many commercially available pyrrolidinone fragments lack the benzo‑fused naphthyl moiety or carry the substitution on a phenyl ring, which occupies a different pharmacophoric volume and exhibits distinct π‑stacking and lipophilic interactions.

Pharmacophore Pain Inflammation Patent Composition‑of‑Matter

1-(4-Bromonaphthalen-1-yl)pyrrolidin-2-one: Priority Application Scenarios Based on Quantitative Evidence


Property‑Driven Fragment Optimisation Requiring Elevated LogP Without TPSA Increase

Programs that have identified a naphthyl‑lactam core with sub‑optimal cellular permeability can procure 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one as a next‑generation analog. The +0.7 log‑unit shift in XLogP3 (2.6 → 3.3) relative to the des‑bromo parent, accomplished without altering TPSA or introducing a hydrogen‑bond donor, delivers a focused lipophilicity vector for permeability enhancement [1][2].

Regioselective Cross‑Coupling for Materials or Medicinal Chemistry

When a synthetic route demands a bromine handle at the 4‑position of a 1‑naphthyl‑pyrrolidinone scaffold, only the 4‑bromo regioisomer provides the correct oxidative‑addition geometry for Pd‑catalysed couplings. The 6‑bromo isomer, despite identical computed bulk properties, would direct further elaboration to a different exit vector, potentially invalidating the design hypothesis [1].

Medicinal Chemistry Expansion of Privileged Analgesic/Anti‑Inflammatory Space

The compound's architecture maps directly onto the ‘substituted naphthyl’ pyrrolidin‑2‑one class claimed in US 4,476,311 [3]. Teams pursuing non‑opioid analgesic or anti‑inflammatory agents can use 1-(4-bromonaphthalen-1-yl)pyrrolidin-2-one as a validated entry point into this patent‑protected pharmacophoric territory.

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